1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE
Description
1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE is a piperazine derivative characterized by a 3-methoxybenzyl group at the N1 position and an isopropyl group at the N4 position. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and electron-donating effects from the methoxy group, making it a candidate for pharmacological and industrial applications. Its synthesis typically involves multi-step reactions, including alkylation or coupling strategies to introduce the substituents .
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13(2)17-9-7-16(8-10-17)12-14-5-4-6-15(11-14)18-3/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZORFCOIMHRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE typically involves the reaction of 3-methoxybenzyl chloride with 4-isopropylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-[(3-HYDROXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE.
Reduction: 1-[(PHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE.
Substitution: 1-[(3-HALOPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE.
Scientific Research Applications
1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations and Their Impact
The biological and chemical properties of piperazine derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Biological Activity | Uniqueness |
|---|---|---|---|---|
| 1-[(3-METHOXYPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE | C₁₅H₂₄N₂O | - N1: 3-Methoxybenzyl - N4: Isopropyl |
Under investigation for receptor binding (e.g., serotonin receptors) | Balanced lipophilicity and steric profile due to isopropyl and methoxy groups . |
| 1-(3-Methoxyphenyl)-4-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperazine | C₁₆H₂₂N₄OS | - N4: Thiadiazole-isopropyl hybrid | Antimicrobial, anticancer | Thiadiazole enhances electron-withdrawing effects and bioactivity . |
| 1-(3-Methoxybenzyl)-4-(3-methoxyphenyl)piperazine | C₁₉H₂₄N₂O₂ | - N1: 3-Methoxybenzyl - N4: 3-Methoxyphenyl |
Serotonin receptor affinity (predicted) | Dual methoxy groups increase polarity, reducing membrane permeability compared to isopropyl . |
| 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine | C₁₄H₁₈F₃N₂O₃S | - N1: Sulfonyl-3-methoxyphenyl - N4: Trifluoroethyl |
Enhanced CNS activity | Trifluoroethyl group increases lipophilicity and metabolic stability . |
| 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE | C₂₈H₃₂N₆O₃ | - Piperazine-carbonyl-piperidine-pyrimidine hybrid | Acetylcholinesterase inhibition | Carbonyl group introduces polarity, altering solubility . |
Key Structural Determinants of Activity
Substituent Position :
- The 3-methoxybenzyl group at N1 is critical for π-π stacking interactions with aromatic residues in biological targets (e.g., serotonin receptors). Derivatives with methoxy groups at the 2- or 4-positions (e.g., 1-(2-Methoxyphenyl)piperazine) exhibit reduced receptor affinity due to steric and electronic mismatches .
- Isopropyl vs. Thiadiazole : The isopropyl group at N4 provides steric bulk without significant electron withdrawal, favoring hydrophobic interactions. In contrast, thiadiazole-containing analogs (Table 1) exhibit enhanced antimicrobial activity due to electron-deficient aromatic systems .
Lipophilicity and Bioavailability :
- The trifluoroethyl group in 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine increases logP values (2.1 vs. 1.8 for the target compound), enhancing blood-brain barrier penetration .
- Dual methoxy groups in 1-(3-Methoxybenzyl)-4-(3-methoxyphenyl)piperazine reduce logP (1.5), limiting CNS applications despite high receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
